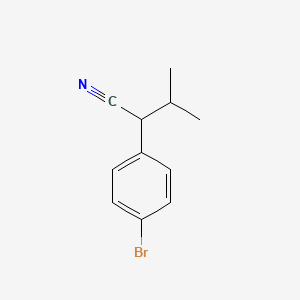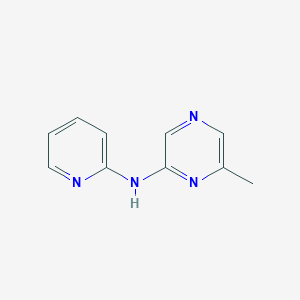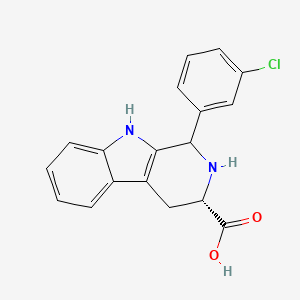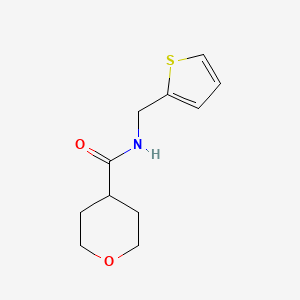![molecular formula C9H6BrN5 B2982867 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- CAS No. 910443-21-9](/img/structure/B2982867.png)
5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the broader class of triazinoindole derivatives, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of an indole derivative with a triazine moiety, followed by bromination to introduce the 8-bromo substituent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized triazinoindole compounds .
Applications De Recherche Scientifique
5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- involves its interaction with molecular targets such as enzymes or receptors. For instance, as an iron chelator, it binds to ferrous ions, disrupting the iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . This compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indol-3-amine: The non-brominated version of the compound.
8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine: A similar compound with a chlorine substituent instead of bromine.
5H-[1,2,4]triazino[5,6-b]indole derivatives: Various derivatives with different substituents on the indole or triazine rings.
Uniqueness
The presence of the 8-bromo substituent in 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships .
Propriétés
IUPAC Name |
8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN5/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(11)15-14-7/h1-3H,(H3,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMXJAYVKYKOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)N=C(N=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/new.no-structure.jpg)

![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)

![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)

![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)



![(2E)-7-chloro-2-{[(2-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2982806.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2982807.png)
